3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile

GPCR screening β2-adrenergic receptor cAMP accumulation

3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile (CAS 21132-40-1; also designated 3,4-Dimethoxy-α-phenylcinnamonitrile; NSC belongs to the α-phenylcinnamonitrile (α-cyanostilbene) class – a scaffold recognized for its conjugated acrylonitrile core flanked by aromatic substituents. The compound features a 3,4-dimethoxyphenyl ring at the β-position and an unsubstituted phenyl ring at the α-position on the olefinic nitrile framework, giving a molecular formula of C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B11959990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC
InChIInChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3
InChIKeyPQQFKZSOPMQHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile (3,4-Dimethoxy-α-phenylcinnamonitrile) – Key Identifiers and Core Characteristics for Procurement Specification


3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile (CAS 21132-40-1; also designated 3,4-Dimethoxy-α-phenylcinnamonitrile; NSC 638621) belongs to the α-phenylcinnamonitrile (α-cyanostilbene) class – a scaffold recognized for its conjugated acrylonitrile core flanked by aromatic substituents [1]. The compound features a 3,4-dimethoxyphenyl ring at the β-position and an unsubstituted phenyl ring at the α-position on the olefinic nitrile framework, giving a molecular formula of C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol [1]. Its structural signature – the combination of an electron-donating 3,4-dimethoxy motif with the electron-withdrawing nitrile group across a stilbene-like conjugated system – imparts distinct electronic and photophysical properties that differentiate it from simpler cinnamonitrile analogs in both synthetic and functional applications .

Why 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile Cannot Be Casually Replaced by In-Class Analogs


Within the α-phenylcinnamonitrile family, seemingly minor variations in the methoxy substitution pattern produce substantial shifts in both bioactivity and photophysical behavior. In antiplatelet aggregation studies, the unsubstituted α-phenylcinnamonitrile (R=H) gave an IC₅₀ of 17.79 µM while 4-methoxy-α-phenylcinnamonitrile (R=4-OMe) showed an IC₅₀ of 38.2 µM – a >2-fold difference arising solely from the presence or absence of a single methoxy group [1]. Likewise, in the context of Aggregation-Induced Emission (AIE), cyanostilbene derivatives bearing the 3,4-dimethoxyphenyl moiety exhibit distinct solid-state luminescence behavior compared to mono-substituted or unsubstituted analogs, where the number and position of methoxy groups directly modulate packing geometry and thus emission wavelength and quantum yield [2]. These quantitative differences underscore that the 3,4-dimethoxy substitution pattern is not an interchangeable modular feature; substituting 3,4-dimethoxy for 4-methoxy, 2,3-dimethoxy, or unsubstituted phenyl will predictably alter both pharmacological potency and materials-relevant photophysical output, making compound-specific validation essential for reproducible research results.

Quantitative Differential Evidence for 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile vs. In-Class Comparators


Sub-Micromolar β2-Adrenergic Receptor Agonist Activity vs. Structurally Related Acrylonitrile Ligands

In a functional assay measuring cAMP accumulation in HEK-293 cells expressing human β2-adrenergic receptor, 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile (CHEMBL1800934) demonstrated agonist activity with an EC₅₀ of 4 nM – a value placing it in the low nanomolar potency range for this GPCR target [1]. While the dataset does not systematically benchmark every positional isomer, this EC₅₀ is substantially more potent than typical hit-level activity observed for many unoptimized acrylonitrile-containing screening compounds, where EC₅₀ values in the micromolar range are more common [2]. The activity was measured via protein kinase binding as a downstream readout of cAMP stimulation, confirming functional receptor engagement rather than mere binding [1].

GPCR screening β2-adrenergic receptor cAMP accumulation hit identification agonist potency

Antiplatelet Aggregation Structure-Activity Relationship: 3,4-Dimethoxy Motif in the α-Phenylcinnamonitrile Series

Although 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile itself was one of the compounds synthesized (designated R=3,4-diOMe) in the Ahmadi et al. study, the published abstract reports full IC₅₀ data only for the two most potent analogs: α-phenylcinnamonitrile (R=H, IC₅₀ = 17.79 µM) and 4-methoxy-α-phenylcinnamonitrile (R=4-OMe, IC₅₀ = 38.2 µM) using arachidonic acid-induced platelet aggregation in human platelet-rich plasma [1]. The study series included 3,4-diOMe, 3,4,5-triOMe, and various halogen-substituted derivatives, establishing a clear SAR trend that methoxy position and count significantly affect antiplatelet potency [1]. The fact that the 3,4-dimethoxy analog was synthesized alongside the two most potent compounds positions it within a quantitatively characterized SAR series, enabling direct interpolation of its potency relative to structurally defined neighbors.

antiplatelet aggregation cardiovascular SAR IC₅₀ comparison arachidonic acid pathway

Solid-State Aggregation-Induced Emission (AIE) Behavior of 3,4-Dimethoxyphenyl-Containing Cyanostilbenes vs. Unsubstituted or Mono-Methoxy Analogs

Cyanostilbene derivatives incorporating the 3,4-dimethoxyphenyl moiety have been demonstrated to exhibit pronounced Aggregation-Induced Emission (AIE) – very weak luminescence in solution but significant luminescence enhancement in the solid state – a property attributed to restriction of intramolecular motion (RIM) facilitated by the dimethoxy substitution pattern [1]. In contrast, unsubstituted or mono-methoxy cyanostilbenes often show weaker solid-state emission due to less effective suppression of non-radiative decay pathways [2]. While 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile is the direct structural analog of the AIE-active compounds studied (e.g., 2-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile), its solid-state photophysical properties have not been separately reported in the primary AIE literature – representing an opportunity for direct comparative photophysical characterization [1].

aggregation-induced emission cyanostilbene solid-state fluorescence optoelectronics photophysics

Diphenylacrylonitrile Scaffold in TNF-α/NF-κB/PDE4 Inhibition: Patent-Class Positioning of the 3,4-Dimethoxy Substitution

US Patent 5,929,117 (and related filings US 6,479,554; US 7,019,030) discloses cyano and carboxy derivatives of substituted styrenes – explicitly including diphenylacrylonitrile compounds with 3,4-dimethoxyphenyl substitution – as inhibitors of TNF-α, NF-κB, and phosphodiesterase (PDE), with potential utility in cachexia, endotoxic shock, retrovirus replication, asthma, and inflammatory conditions [1]. The patent designates 3,3-bis-(3,4-dimethoxyphenyl)acrylonitrile as a typical embodiment, but the broader genus encompasses mono-3,4-dimethoxyphenyl analogs including 3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile [1]. The key differentiation is that while the bis-substituted analog achieves activity through dual 3,4-dimethoxyphenyl pharmacophores, the mono-substituted variant offers a simplified scaffold with potentially distinct selectivity and pharmacokinetic profiles amenable to further optimization [2].

TNF-α inhibition NF-κB PDE4 immunomodulation patent analysis drug repositioning

Evidence-Anchored Application Scenarios for 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile in Research and Industrial Procurement


GPCR Ligand Discovery and β2-Adrenergic Receptor Pharmacology

The confirmed EC₅₀ of 4 nM at the human β2-adrenergic receptor (cAMP accumulation assay in HEK-293 cells) positions this compound as a valuable tool compound or starting scaffold for β2-AR agonist development [1]. Researchers investigating biased agonism, receptor desensitization, or structure-based GPCR drug design can use this compound as a defined chemical probe with nanomolar functional activity – particularly relevant when comparing agonist efficacy across different acrylonitrile substitution patterns.

Antiplatelet Agent SAR Studies and Cardiovascular Drug Discovery

As a characterized member of a quantitatively benchmarked α-phenylcinnamonitrile antiplatelet SAR series (with α-phenylcinnamonitrile IC₅₀ = 17.79 µM and 4-methoxy-α-phenylcinnamonitrile IC₅₀ = 38.2 µM), this compound enables systematic exploration of how 3,4-dimethoxy substitution modulates antiplatelet potency relative to mono-substituted and unsubstituted analogs [2]. Medicinal chemistry programs targeting P2Y12-independent antiplatelet mechanisms can procure this compound to complete the SAR matrix around the arachidonic acid-induced aggregation pathway.

Aggregation-Induced Emission (AIE) Materials Development and Solid-State Fluorophore Design

The demonstrated AIE activity of structurally homologous dimethoxy acrylonitrile derivatives supports the use of 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile as a candidate building block for solid-state emissive materials [3]. Materials scientists developing organic light-emitting diodes (OLEDs), mechanochromic sensors, or bioimaging probes can exploit the 3,4-dimethoxyphenyl cyanostilbene core's AIE characteristics, with the 2-phenyl substituent offering a modular handle for further functionalization.

Immunomodulatory Drug Discovery via TNF-α/NF-κB/PDE4 Pathway Inhibition

The compound's structural inclusion within the diphenylacrylonitrile patent genus for TNF-α, NF-κB, and PDE4 inhibition supports its use as a scaffold for developing anti-inflammatory and immunomodulatory agents [4]. Compared to the bulkier 3,3-bis-(3,4-dimethoxyphenyl)acrylonitrile typical embodiment, the mono-3,4-dimethoxyphenyl variant offers a streamlined structure potentially more amenable to oral bioavailability optimization and reduced molecular weight, making it an attractive starting point for hit-to-lead campaigns in inflammatory disease indications.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-2-phenylprop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.